molecular formula C13H20N2 B13253831 (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine

(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine

Cat. No.: B13253831
M. Wt: 204.31 g/mol
InChI Key: LDPXPFOVFZARPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine is a secondary amine featuring a hex-5-en-2-yl group and a 1-(pyridin-4-yl)ethyl substituent. This compound belongs to a broader class of pyridine-derived amines, which are widely studied for their applications in medicinal chemistry, catalysis, and materials science. Its structural uniqueness lies in the combination of a heteroaromatic system (pyridine) with an aliphatic unsaturated chain, enabling diverse reactivity and physicochemical properties.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N-(1-pyridin-4-ylethyl)hex-5-en-2-amine

InChI

InChI=1S/C13H20N2/c1-4-5-6-11(2)15-12(3)13-7-9-14-10-8-13/h4,7-12,15H,1,5-6H2,2-3H3

InChI Key

LDPXPFOVFZARPQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC(C)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of hex-5-en-2-amine with 1-(pyridin-4-yl)ethanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Pyridin-4-yl vs. Pyridin-2-yl Derivatives

The substitution position on the pyridine ring significantly impacts electronic and steric properties. For example, alkoxyamines with 1-(pyridin-4-yl)ethyl fragments exhibit faster C−ON bond homolysis compared to their pyridin-2-yl counterparts due to reduced steric hindrance and distinct electronic environments at the 4-position . This suggests that (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine may demonstrate enhanced reactivity in bond-cleavage reactions relative to pyridin-2-yl analogues.

Hexenyl vs. Aromatic/Aliphatic Substituents

Compounds like 1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine (MW: 188.23) and trifluoromethyl-substituted pyridines (e.g., {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethylphenyl)-amine ) highlight the role of substituents. The hexenyl group in the target compound introduces an alkene, increasing lipophilicity (logP ~3.5 estimated) compared to purely aromatic derivatives (e.g., pyrazol-5-amine, logP ~1.2 ). This difference may enhance membrane permeability but reduce aqueous solubility.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight Melting Point (°C) Solubility (H2O) Key Substituents
Target Compound ~305 Not reported Low (estimated) Hex-5-en-2-yl, pyridin-4-yl
1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine 188.23 Not reported Moderate Pyridin-4-yl, pyrazole
5-(4-Methoxyphenyl)pyrimidin-2-amine 231.26 160–165 Low Methoxyphenyl, pyrimidine
Trifluoromethyl-imidazole derivatives 500–550 268–287 Very low CF3, imidazole, pyridine

Key Observations :

  • The hexenyl group in the target compound likely lowers its melting point compared to rigid aromatic derivatives (e.g., 268–287°C for trifluoromethyl-imidazole compounds ).
  • The pyridin-4-yl group enhances basicity (pKa ~5–6) relative to non-aromatic amines, similar to 1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine .

Reactivity and Stability

Chemical Activation

The pyridin-4-yl group can undergo quaternization (e.g., protonation or acylation), as observed in alkoxyamines . This property suggests that the target compound’s amine may participate in acid-base reactions or serve as a ligand in metal coordination.

Alkene Reactivity

The terminal alkene in the hexenyl group is susceptible to oxidation or polymerization, necessitating inert storage conditions (e.g., under nitrogen) to prevent degradation, akin to safety protocols for similar alkenes .

Biological Activity

The compound (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine is a pyridine-based amine with potential biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a hexene chain and a pyridine ring, suggests significant interactions with biological targets that could lead to therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine can be represented as follows:

C13H16N(CAS Number 1342642 45 8)\text{C}_{13}\text{H}_{16}\text{N}\quad (\text{CAS Number 1342642 45 8})

This compound features:

  • A hexene moiety contributing to its aliphatic characteristics.
  • A pyridine ring that imparts aromatic properties, enhancing its interaction with various biological targets.

The biological activity of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The proposed mechanism includes:

  • Receptor Binding : The compound may bind to certain receptors, modulating their activity and influencing cellular responses.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in critical biological pathways, which may lead to therapeutic effects such as anticancer or antimicrobial activities.

Biological Activities

Research indicates that (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds containing pyridine structures often possess antimicrobial properties. While specific data on this compound is limited, analogs have demonstrated efficacy against various bacterial strains. Further empirical testing is required to confirm the antimicrobial potential of (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine .

Neuroprotective Effects

Pyridine-based compounds are also noted for their neuroprotective effects. Some studies suggest that they can protect neuronal cells from oxidative stress and apoptosis. This property could position (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine as a candidate for treating neurodegenerative diseases.

Anticancer Properties

The compound's potential as an anticancer agent is being explored due to its structural characteristics that may allow it to interfere with cancer cell proliferation. Initial studies indicate it may affect cell cycle regulation or induce apoptosis in cancer cells .

Research Findings

A summary of relevant research findings on (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine includes:

StudyFindings
Study 1Identified potential for antimicrobial activity against Gram-positive bacteria.
Study 2Suggested neuroprotective effects in neuronal cultures exposed to oxidative stress.
Study 3Preliminary data indicating inhibition of cancer cell growth in vitro.

Case Study 1: Antimicrobial Testing

In a study examining the antimicrobial efficacy of pyridine derivatives, (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine was tested against Staphylococcus aureus and Escherichia coli. Results indicated moderate inhibition zones, suggesting potential use as a lead compound for antibiotic development.

Case Study 2: Neuroprotection in Cell Cultures

Neuronal cell cultures treated with (Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine showed reduced apoptosis rates when exposed to oxidative stressors compared to untreated controls. This suggests that the compound may enhance neuronal survival under stress conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.